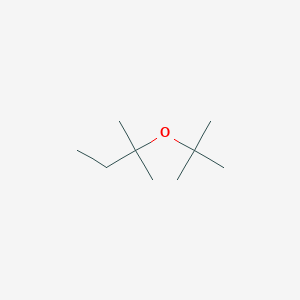
Diethyl 4-oxotetrahydropyridazine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-oxotetrahydropyridazine-1,2-dicarboxylate is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a tetrahydropyridazine ring with two ester groups and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-oxotetrahydropyridazine-1,2-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch-like reaction, which involves the cyclization of amido-nitriles with aromatic aldehydes and ethyl propiolate under mild conditions . The reaction conditions are optimized to ensure high yields and selectivity for the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 4-oxotetrahydropyridazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Diethyl 4-oxotetrahydropyridazine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research has explored its use in the synthesis of anti-inflammatory and analgesic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of diethyl 4-oxotetrahydropyridazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory processes .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy)phenyl)-1,4-dihydropyridine-3,5-dicarboxylates
- Diethyl 3,5-dicarboxylate-1,4-dihydropyridine (1,4-DHP)
- Diethyl 3,5-dicarboxylate-1,2-dihydropyridine (1,2-DHP)
Uniqueness
Diethyl 4-oxotetrahydropyridazine-1,2-dicarboxylate is unique due to its tetrahydropyridazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials with specific functionalities.
Propiedades
Número CAS |
117822-56-7 |
|---|---|
Fórmula molecular |
C10H16N2O5 |
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
diethyl 4-oxodiazinane-1,2-dicarboxylate |
InChI |
InChI=1S/C10H16N2O5/c1-3-16-9(14)11-6-5-8(13)7-12(11)10(15)17-4-2/h3-7H2,1-2H3 |
Clave InChI |
QEYWKXLPJXIWSY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCC(=O)CN1C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Alanine, N-methyl-N-[(methyldithio)acetyl]-](/img/structure/B14284248.png)









![5-(Nonafluorobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14284314.png)

![6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14284326.png)
![Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14284328.png)
